molecular formula C8H8O3 B13833433 3-Acetyl-2-methylpyran-4-one

3-Acetyl-2-methylpyran-4-one

Cat. No.: B13833433
M. Wt: 152.15 g/mol
InChI Key: RGBWULFDMNPMHL-UHFFFAOYSA-N
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Description

3-Acetyl-2-methylpyran-4-one is a heterocyclic compound with a pyran ring structure. It is known for its interesting chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is also referred to as dehydroacetic acid in some contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-methylpyran-4-one typically involves the reaction of 2-hydroxy-3-methyl-4H-pyran-4-one with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-methylpyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetyl-2-methylpyran-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-2-methylpyran-4-one involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness as a corrosion inhibitor .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-3-methylpyran-4-one
  • 4-Hydroxy-6-methyl-2H-pyran-2-one
  • 2H-Pyran-2-one derivatives

Uniqueness

3-Acetyl-2-methylpyran-4-one is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds .

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

3-acetyl-2-methylpyran-4-one

InChI

InChI=1S/C8H8O3/c1-5(9)8-6(2)11-4-3-7(8)10/h3-4H,1-2H3

InChI Key

RGBWULFDMNPMHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CO1)C(=O)C

Origin of Product

United States

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